molecular formula C18H34O B124013 2-Tetradecylcyclobutanone CAS No. 35493-47-1

2-Tetradecylcyclobutanone

Cat. No.: B124013
CAS No.: 35493-47-1
M. Wt: 266.5 g/mol
InChI Key: HTZLOIBLMXPDGR-UHFFFAOYSA-N
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Description

2-Tetradecylcyclobutanone is an organic compound with the chemical formula C18H34O. It is a colorless to light yellow liquid with a distinctive smell. This compound belongs to the class of cyclic ketones and is primarily known for its presence in irradiated lipid-containing foods .

Scientific Research Applications

2-Tetradecylcyclobutanone has several scientific research applications across various fields:

Safety and Hazards

2-Tetradecylcyclobutanone may cause long-lasting harmful effects to aquatic life . It is classified as an Aquatic Chronic 4 substance . The safety data sheet advises avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tetradecylcyclobutanone can be synthesized through the irradiation of lipid-containing foods. The process involves the exposure of these foods to ionizing radiation, which leads to the formation of 2-alkylcyclobutanones, including this compound .

Industrial Production Methods: The industrial production of this compound typically involves the irradiation of foods such as meats, nuts, cheeses, and fish. This method is widely used for food preservation, as it effectively kills microorganisms that contaminate food or cause spoilage .

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Comparison with Similar Compounds

    2-Dodecylcyclobutanone: Another 2-alkylcyclobutanone formed during the irradiation of lipid-containing foods.

    2-Hexadecylcyclobutanone: A similar compound with a longer alkyl chain.

Comparison: 2-Tetradecylcyclobutanone is unique due to its specific alkyl chain length, which influences its chemical properties and behavior. Compared to 2-dodecylcyclobutanone and 2-hexadecylcyclobutanone, it has distinct applications and potential health effects .

Properties

IUPAC Name

2-tetradecylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZLOIBLMXPDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340742
Record name 2-Tetradecylcyclobutanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35493-47-1
Record name 2-Tetradecylcyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35493-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tetradecylcyclobutanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tetradecylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Tetradecylcyclobutanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-TETRADECYLCYCLOBUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZJN11424N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Tetradecylcyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037517
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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